2-Acetyl-1-octadecyl-sn-glycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

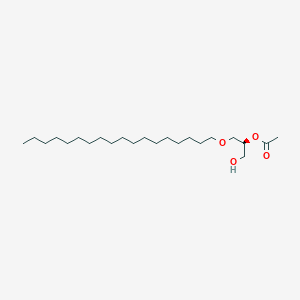

DG(18:0E/2:0/0:0) belongs to the class of organic compounds known as 1-alkyl, 2-acylglycerols. These are glycerides consisting of two fatty acyl chains covalently bonded to a glycerol molecule at the 1- and 2-positions through an ether and an ester linkage, respectively. DG(18:0E/2:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, DG(18:0E/2:0/0:0) is primarily located in the membrane (predicted from logP).

1-O-octadecyl-2-acetyl-sn-glycerol is a 1-alkyl-2-acetyl-sn-glycerol.

Aplicaciones Científicas De Investigación

Synthesis of 2-Acetyl-1-octadecyl-sn-glycerol

The compound can be synthesized through various methods, including chemo-enzymatic routes. One notable study describes a four-step synthesis involving the reaction of epichlorohydrin with long-chain alcohols (e.g., octadecyl alcohol) to form glycidyl ethers, followed by acetylation and selective hydrolysis to yield this compound derivatives . The efficiency of these methods is critical for producing high-purity compounds suitable for biological studies.

2.1. Role in Plasmalogen Restoration

A significant application of this compound is its role in restoring plasmalogen levels in tissues affected by metabolic disorders. Research involving Pex7 knockout mice, which model Rhizomelic Chondrodysplasia Punctata—a condition characterized by plasmalogen deficiency—demonstrated that dietary supplementation with alkyl glycerols can normalize plasmalogen levels across various tissues, including the liver and kidneys . This restoration is vital as plasmalogens play crucial roles in cellular membrane integrity and function.

2.2. Effects on Platelet Activation

This compound also functions as an important intermediate in the biosynthesis of platelet-activating factor (PAF). Studies have shown that derivatives of this compound can influence platelet aggregation and other cellular phenomena such as inflammation and vascular permeability . The structural features of these glycerols, particularly their ether-linked alkyl groups, are essential for their bioactivity.

Case Studies

Table 1: Effects of Alkyl Glycerol Supplementation on Plasmalogen Levels

| Tissue | Control Diet Plasmalogen Levels (WT) | Control Diet Plasmalogen Levels (KO) | AG Diet Plasmalogen Levels (WT) | AG Diet Plasmalogen Levels (KO) |

|---|---|---|---|---|

| Red Blood Cells | 4.2 ± 0.2 | 0.1 ± 0.1 | 7.6 ± 0.7 | 5.4 ± 0.3 |

| Liver | 0.5 ± 0.1 | N.D. | 1.4 ± 0.1 | 1.1 ± 0.1 |

| Kidney | 3.5 ± 0.2 | N.D. | 3.9 ± 0.2 | 7.1 ± 0.5 |

| Heart | 2.3 ± 0.4 | N.D. | 9.6 ± 1.1 | 9.8 ± 1.6 |

| Sciatic Nerve | 26.7 ± 7.1 | N.D. | 39 ± 1.5 | 0.6 ± 0.12 |

N.D.: Not Detected

This table summarizes findings from a study that evaluated the efficacy of alkyl glycerols in restoring plasmalogen levels in various tissues after dietary intervention . The results indicate a significant increase in plasmalogen levels in knockout mice fed an alkyl glycerol diet compared to controls.

Propiedades

Fórmula molecular |

C23H46O4 |

|---|---|

Peso molecular |

386.6 g/mol |

Nombre IUPAC |

[(2S)-1-hydroxy-3-octadecoxypropan-2-yl] acetate |

InChI |

InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-21-23(20-24)27-22(2)25/h23-24H,3-21H2,1-2H3/t23-/m0/s1 |

Clave InChI |

HUQABGDIJUXLRG-QHCPKHFHSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCOC[C@H](CO)OC(=O)C |

SMILES canónico |

CCCCCCCCCCCCCCCCCCOCC(CO)OC(=O)C |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.